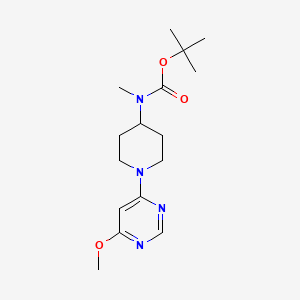

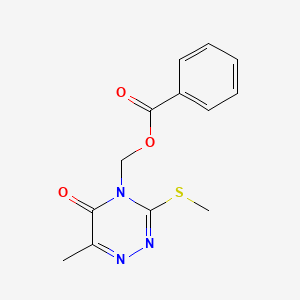

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

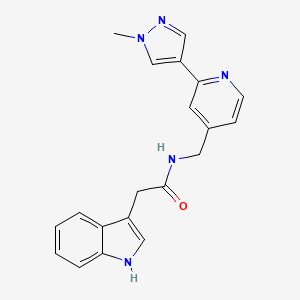

“tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate” is a chemical compound with the CAS Number: 1353980-25-2 . Its IUPAC name is tert-butyl [1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methylcarbamate . The compound has a molecular weight of 322.41 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-5-7-20(8-6-12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

Synthesis and Intermediate Applications

Synthesis and Optimization : This compound is a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. It is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Tang, Xu, & Wang, 2015).

Improved Synthetic Procedures : Another synthesis pathway involves stripped tert-butoxy carbonyl and methylation processes, leading to an overall yield of 56%. This method offers reduced reaction steps and lower cost, making it more suitable for industrial applications (Xiao-kai, 2013).

Crizotinib Intermediate Synthesis : It is an important intermediate for synthesizing crizotinib, a drug used in cancer therapy. The synthesis involves three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate and achieves a total yield of 49.9% (Kong et al., 2016).

Omisertinib Intermediate Synthesis : Used as an intermediate in synthesizing omisertinib (AZD9291), this compound is produced from 4-fluoro-2methoxy-5nitroaniline, following a three-step process including acylation, nucleophilic substitution, and reduction, yielding 81% total yield (Zhao, Guo, Lan, & Xu, 2017).

Structural and Biological Studies

Structural Analysis : The compound's structural analysis revealed a 33.4° dihedral angle between the pyrazole and piperidine rings, adding to the understanding of its molecular configuration (Richter et al., 2009).

Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including tert-butyl derivatives, were synthesized as ligands of the histamine H4 receptor, showing potential in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

Nociceptin Antagonists Synthesis : An asymmetric synthesis of tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, has been developed, highlighting its relevance in pain management drug synthesis (Jona et al., 2009).

Photoredox-Catalyzed Cascade Applications : The compound was used in a photoredox-catalyzed cascade to assemble 3-aminochromones, demonstrating its utility in constructing diverse amino pyrimidines (Wang et al., 2022).

X-ray Diffraction Studies : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, structurally related to tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate, was synthesized and characterized, including X-ray diffraction studies (Sanjeevarayappa et al., 2015).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-6-8-20(9-7-12)13-10-14(22-5)18-11-17-13/h10-12H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNKYQZEZPOYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(4-{[(2-furylmethyl)amino]carbothioyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2785851.png)

![(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine](/img/structure/B2785864.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)

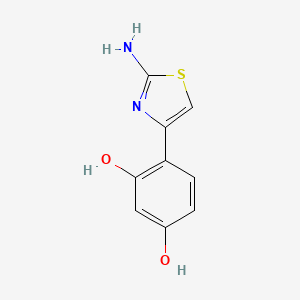

![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)

![(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane](/img/structure/B2785874.png)